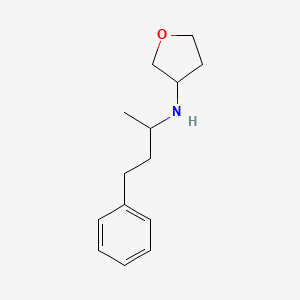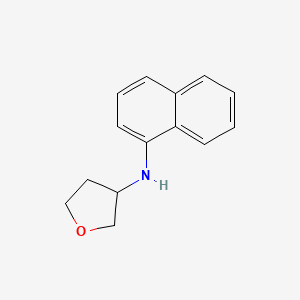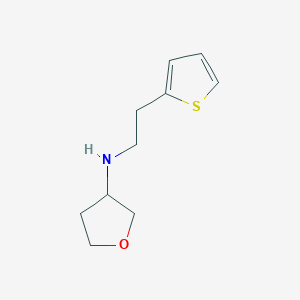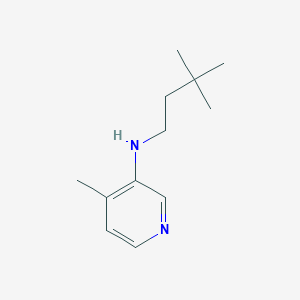
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine, also known as DMMPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a pyridine derivative that has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a mechanism of action that involves the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological responses that can contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a range of biochemical and physiological effects in the body. These effects include the inhibition of certain enzymes and proteins, the reduction of inflammation, and the potential for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has several advantages for use in lab experiments, including its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes and proteins. However, there are also limitations to its use, including the complexity of the synthesis process and the need for careful attention to the purity and yield of the final product.
Future Directions
There are several potential future directions for research involving N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine. One area of research is in the development of new drugs for the treatment of cancer and other diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has also shown promise as an anti-inflammatory agent, and it may have potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine and its potential effects on the body.
Conclusion:
In conclusion, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there are limitations to its use, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has the potential to be a valuable tool in the development of new drugs and treatments for a range of diseases.
Synthesis Methods
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine can be synthesized using various methods, including the reaction of 3,3-dimethylbutylamine with 4-methylpyridine-3-carboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 4-methyl-3-pyridylmethanol with 3,3-dimethylbutylamine in the presence of an acid catalyst. The synthesis of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a complex process that requires careful attention to the reaction conditions, yield, and purity of the final product.
Scientific Research Applications
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been studied for its potential use in various scientific research applications. One area of research is in the development of new drugs for the treatment of various diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have potential as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-5-7-13-9-11(10)14-8-6-12(2,3)4/h5,7,9,14H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJSTIXJWIFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NCCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

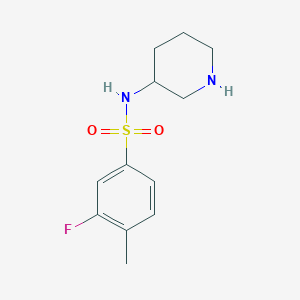
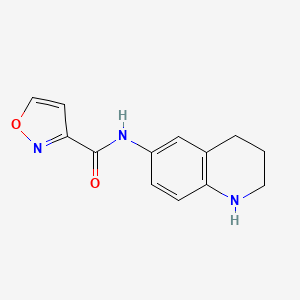
![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
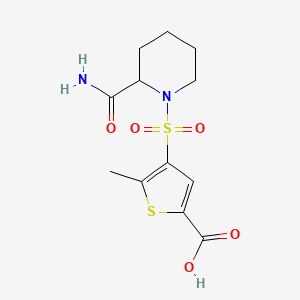

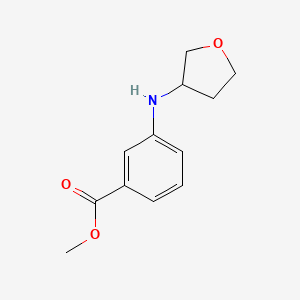
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
